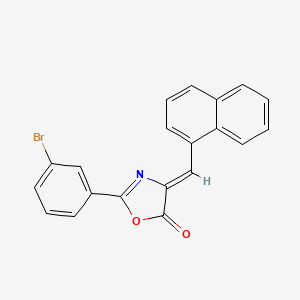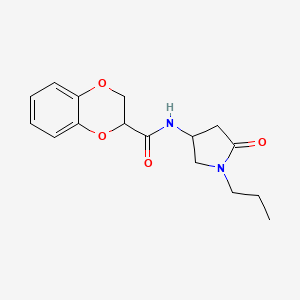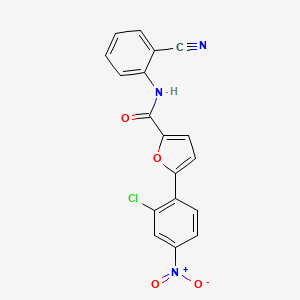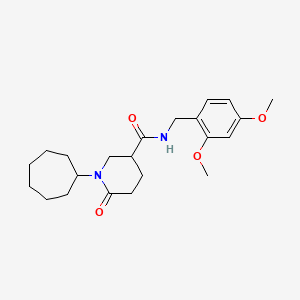
2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one, also known as BNOX, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. BNOX is a derivative of oxazole, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of the bromine and naphthyl groups in BNOX makes it a versatile compound with unique properties that can be tailored for specific applications.
Mécanisme D'action
The mechanism of action of 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has also been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has been found to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of bacterial cell membranes. 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one in lab experiments is its versatility. 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one can be tailored to specific applications through the modification of its chemical structure. Another advantage is its potential use as a fluorescent probe for the detection of metal ions in biological systems. However, one limitation of using 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in specific applications.
Orientations Futures
There are several future directions for research involving 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one. One direction is the investigation of its potential use as a therapeutic agent for cancer and bacterial infections. Another direction is the development of new synthetic methods for the production of 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one and its derivatives. Additionally, the use of 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one as a fluorescent probe for the detection of metal ions in biological systems could be further explored.
Méthodes De Synthèse
The synthesis of 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one can be achieved through a variety of methods, including the reaction of 3-bromobenzaldehyde with 1-naphthylamine in the presence of acetic acid and sodium acetate. The resulting product is then treated with oxalic acid and heated to form 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one. Another method involves the reaction of 3-bromobenzaldehyde with 1-naphthylamine in the presence of a catalyst such as p-toluenesulfonic acid, followed by treatment with potassium carbonate and heating to form 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one.
Applications De Recherche Scientifique
2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has been the subject of extensive research due to its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has also been found to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
(4Z)-2-(3-bromophenyl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrNO2/c21-16-9-4-8-15(11-16)19-22-18(20(23)24-19)12-14-7-3-6-13-5-1-2-10-17(13)14/h1-12H/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQASHQPKQEKFK-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)OC(=N3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(3-bromophenyl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-cyclopropyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5977799.png)

![2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethylphenyl)hydrazinecarbothioamide](/img/structure/B5977805.png)
![2,4-dichloro-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5977831.png)
![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5977832.png)
![7-(3-pyridinylmethyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5977834.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(methylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B5977839.png)
![1-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B5977842.png)

![2-[(3-fluorophenoxy)methyl]-N-[(1R)-1-(3-methoxyphenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5977856.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5977864.png)
![2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5977866.png)
![2-{[1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5977892.png)